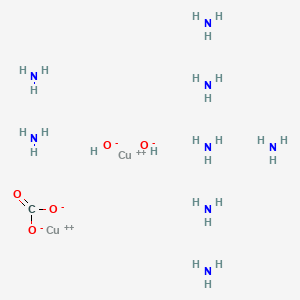
1,4-Dihydroxy-3,3,6,6-tetramethylpiperazine-2,5-dione
Overview
Description
1,4-Dihydroxy-3,3,6,6-tetramethylpiperazine-2,5-dione is a complex chemical compound. It is a piperazine-2,5-dione in which both amino acid constituents are hydroxamic acid residues . The molecule contains a total of 28 bond(s), including 14 non-H bond(s), 2 multiple bond(s), 2 double bond(s), 1 six-membered ring(s), 2 hydroxylamine(s) (aliphatic), and 2 hydroxyl group(s) .
Synthesis Analysis
The synthesis of 1,4-Dihydroxy-3,3,6,6-tetramethylpiperazine-2,5-dione involves several steps. The S configuration of the chiral centres was established by reduction and hydrolysis of the terramide mixture to the component amino acids and analysis by g.l.c. using a chiral column .Molecular Structure Analysis
The molecular formula of 1,4-Dihydroxy-3,3,6,6-tetramethylpiperazine-2,5-dione is C8H14N2O4 . It contains a total of 28 bond(s), including 14 non-H bond(s), 2 multiple bond(s), 2 double bond(s), 1 six-membered ring(s), 2 hydroxylamine(s) (aliphatic), and 2 hydroxyl group(s) .Scientific Research Applications
1. Reactivity in the Mitsunobu Reaction
- 1,4-Dihydroxy-3,3,6,6-tetramethylpiperazine-2,5-dione demonstrates unique reactivity under the conditions of the Mitsunobu reaction. It undergoes a transformation, unlike other hydroxamic acids such as 1,4-dihydroxyperhydroquinoxaline-2,3-dione (Kropacheva & Khlestkin, 2008).
2. Vibrational Spectral Studies
- Synthesis and structural analysis through vibrational spectral measurements such as Fourier transform infrared spectroscopy and Raman spectroscopy have been conducted, providing detailed insights into the compound's properties (Pan et al., 2016).
3. Alkylation and Hydrolysis Applications
- Derivatives of 1,4-dihydroxypiperazine-2,3-dione, a related compound, are produced via reactions with diethyl oxalate. These derivatives are then subjected to alkylation and hydrolysis to form bis(methoxyamino)cycloalkanes, showcasing its potential in synthetic chemistry (Mazhukin et al., 1996).
4. Role as Organic Substrates
- This compound is a part of the 3-Ylidenepiperazine-2,5-diones family, known for their versatility as organic substrates. They are involved in addition reactions and can transform into products relevant in the synthesis of natural products and α-amino or α-keto acid derivatives (Liebscher & Jin, 1999).
5. Crystal Structure Analysis
- Detailed crystal structure analysis has been performed on derivatives of this compound, providing insights into its conformation and potential applications in material science and molecular engineering (Shi et al., 2007).
properties
IUPAC Name |
1,4-dihydroxy-3,3,6,6-tetramethylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c1-7(2)5(11)10(14)8(3,4)6(12)9(7)13/h13-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKULDOGZGMGAMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(C(=O)N1O)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352460 | |
| Record name | 1,4-dihydroxy-3,3,6,6-tetramethylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dihydroxy-3,3,6,6-tetramethylpiperazine-2,5-dione | |
CAS RN |
88571-75-9 | |
| Record name | 1,4-dihydroxy-3,3,6,6-tetramethylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Glycine, N,N-bis[(2-hydroxy-5-sulfophenyl)methyl]-, trisodium salt](/img/structure/B1619506.png)




